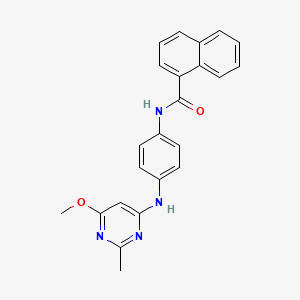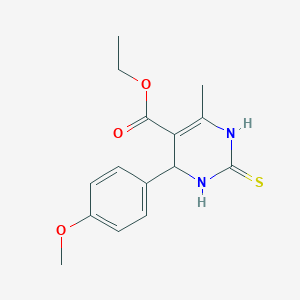
2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonyl-piperidine compounds often involves condensation reactions using sulfonyl chloride derivatives and piperidine in the presence of a base, such as triethylamine, in a suitable solvent like methylene dichloride. For example, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a compound with structural similarities, demonstrates this approach, which could be adapted for our target compound (H. R. Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically features a piperidine ring in a chair conformation, which is a common feature for stability in cyclic structures. This conformation affects the compound's overall geometry and intermolecular interactions. For instance, the structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, indicating how substituents may influence the molecule's spatial arrangement (S. B. Benakaprasad et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves nucleophilic substitution reactions, where the sulfonyl group can react with various nucleophiles. These reactions are pivotal for further functionalization of the molecule and its derivatives. The synthesis and reactions of similar sulfonyl-piperidine compounds, as described in studies, underscore the versatility and reactivity of the sulfonyl group in facilitating bond formation with other molecules (P. Finke et al., 2001).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior under various conditions. For instance, the crystalline structure of related compounds can reveal intermolecular interactions, such as hydrogen bonding and π-π interactions, which are significant for the compound's stability and solubility (B. Revathi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Biological Activities
Research into the compound's derivatives reveals its potential in addressing various biological targets. For example, modifications to its structure have led to the development of CCR5 antagonists with implications in HIV-1 treatment, showcasing the therapeutic potential of its derivatives (P. Finke et al., 2001). Additionally, certain derivatives have demonstrated significant antimicrobial activity, underscoring the compound's relevance in developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).
Material Science Applications
In material science, the compound's derivatives have been explored for their optical and structural properties. For instance, studies on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have revealed insights into its thermal and optical characteristics, offering potential applications in materials design (C. S. Karthik et al., 2021).
Anticancer Activity
Compounds derived from "2-(4-Chlorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone" have been investigated for their anticancer activity. Novel sulfones with hydrazide, 1,2-dihydropyridine, chromene, and benzochromene moieties, synthesized from this compound, have shown promising in vitro activity against the breast cancer cell line MCF7, highlighting its potential in anticancer drug development (M. S. Bashandy et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-21(18,19)13-6-8-16(9-7-13)14(17)10-20-12-4-2-11(15)3-5-12/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBQOMLXFXHCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol](/img/structure/B2483048.png)
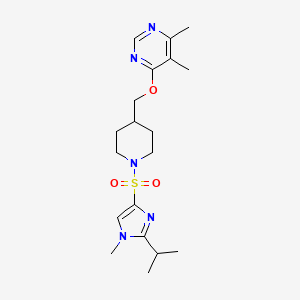
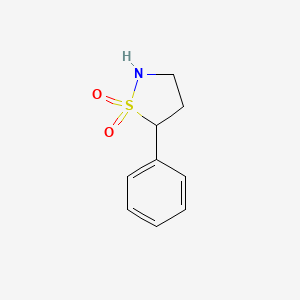
![(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2483052.png)

![1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2483057.png)


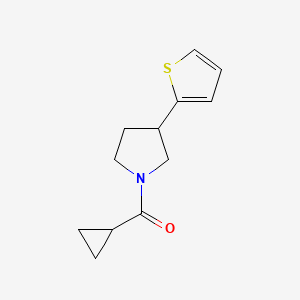
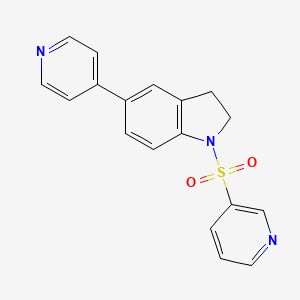
![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2483066.png)
![N-(2-Amino-1-cyclohexylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxamide;hydrochloride](/img/structure/B2483067.png)
